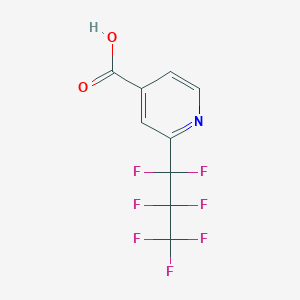

2-(Perfluoropropyl)isonicotinic acid

説明

2-(Perfluoropropyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a perfluoropropyl (-C₃F₇) substituent at the 2-position of the pyridine ring. This compound is of significant interest in coordination chemistry and materials science due to the unique properties imparted by its fluorinated alkyl chain. The electron-withdrawing nature of the perfluorinated group enhances thermal stability and hydrophobicity, making it a promising linker for constructing robust metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and separation technologies .

特性

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F7NO2/c10-7(11,8(12,13)9(14,15)16)5-3-4(6(18)19)1-2-17-5/h1-3H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVKNBKEEUUPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895976 | |

| Record name | 2-(Heptafluoropropyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20897-65-8 | |

| Record name | 2-(Heptafluoropropyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoropropyl)isonicotinic acid typically involves the reaction of isonicotinic acid with perfluoropropyl iodide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective introduction of the perfluoropropyl group at the desired position on the isonicotinic acid molecule. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 2-(Perfluoropropyl)isonicotinic acid may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

化学反応の分析

Types of Reactions: 2-(Perfluoropropyl)isonicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding perfluorinated derivatives.

Reduction: Reduction reactions can lead to the formation of partially fluorinated products.

Substitution: The perfluoropropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various perfluorinated and partially fluorinated derivatives, which can be further functionalized for specific applications .

科学的研究の応用

2-(Perfluoropropyl)isonicotinic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials.

Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.

Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves 2-(Perfluoropropyl)isonicotinic acid as a precursor or intermediate.

Industry: The compound is utilized in the development of advanced materials, including coatings, polymers, and surfactants with enhanced chemical resistance and stability

作用機序

The mechanism of action of 2-(Perfluoropropyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The perfluoropropyl group imparts unique electronic and steric properties to the molecule, which can influence its binding affinity and reactivity with various biological and chemical targets. The compound’s effects are often mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(perfluoropropyl)isonicotinic acid with related isonicotinic acid derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | Key Functional Groups |

|---|---|---|---|---|

| 2-(Perfluoropropyl)isonicotinic acid | C₉H₄F₇NO₂ | 315.13 | Perfluoropropyl (2-position) | Carboxylic acid, Fluorinated alkyl |

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid | C₁₀H₁₁FN₂O₂ | 210.20 | Fluoro (2), Pyrrolidinyl (6) | Carboxylic acid, Amine |

| 2-(4-Methansulfonylphenyl)isonicotinic acid | C₁₃H₁₁NO₄S | 277.30 | Methansulfonylphenyl (2) | Carboxylic acid, Sulfonyl |

Key Observations :

- Molecular Weight : The perfluoropropyl derivative has the highest molecular weight (315.13) due to its seven fluorine atoms and extended alkyl chain, compared to the lighter fluoro-pyrrolidinyl (210.20) and sulfonylphenyl (277.30) analogs .

- Electron Effects : The perfluoropropyl group is strongly electron-withdrawing, which polarizes the pyridine ring and enhances the acidity of the carboxylic acid group. In contrast, the sulfonyl group in 2-(4-methansulfonylphenyl)isonicotinic acid also withdraws electrons but contributes to resonance stabilization .

- Hydrophobicity: The perfluorinated chain imparts exceptional hydrophobicity, a property absent in the non-fluorinated analogs. This makes the compound ideal for water-resistant MOFs .

Metal-Organic Frameworks (MOFs)

- 2-(Perfluoropropyl)isonicotinic Acid: Used as a linker in MOFs due to its ability to form stable, porous networks. Fluorinated MOFs exhibit high thermal stability (up to 400°C) and selectivity for non-polar gases like CH₄ and CO₂ .

- However, its lower hydrophobicity limits use in moisture-prone environments .

Pharmaceutical Relevance

- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid : The pyrrolidinyl group enhances bioavailability, making this compound a candidate for drug development, particularly in kinase inhibition or antimicrobial therapies .

- 2-(Perfluoropropyl)isonicotinic Acid: Limited direct pharmaceutical use due to its high hydrophobicity but may serve as a fluorinated tag in tracer studies.

Stability and Reactivity

- Thermal Stability: Fluorinated compounds generally exhibit superior thermal stability. For example, MOFs incorporating 2-(perfluoropropyl)isonicotinic acid retain crystallinity at temperatures exceeding 350°C, whereas non-fluorinated analogs degrade below 300°C .

- Chemical Reactivity : The sulfonyl group in 2-(4-methansulfonylphenyl)isonicotinic acid increases susceptibility to nucleophilic attack, limiting its utility in acidic or basic conditions compared to the inert perfluoropropyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。